4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

Descripción general

Descripción

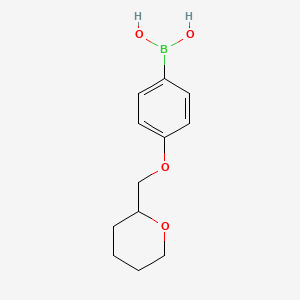

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid is an organic compound with the molecular formula C12H17BO4 It is a boronic acid derivative that features a phenyl ring substituted with a methoxy group and a tetrahydro-2H-pyran-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid typically involves the following steps:

Formation of the Tetrahydro-2H-pyran-2-ylmethoxy Group: This step involves the protection of a phenol group with tetrahydro-2H-pyran-2-ylmethoxy. The reaction is usually carried out by reacting the phenol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane.

Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.

Análisis De Reacciones Químicas

Types of Reactions

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base, resulting in the formation of the corresponding phenol or aryl derivative.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (e.g., 80-100°C).

Protodeboronation: Acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water or ethanol), temperature (e.g., room temperature to reflux).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvent (e.g., water or methanol), temperature (e.g., room temperature to reflux).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: Phenol or aryl derivatives.

Oxidation: Phenol derivatives.

Aplicaciones Científicas De Investigación

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require boronic acid functionality.

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, where boronic acid groups are required for specific functionalities.

Chemical Biology: The compound is used in the development of chemical probes and sensors that target specific biological molecules, such as carbohydrates and proteins.

Mecanismo De Acción

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:

Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the carbon-carbon bond.

Chemical Probes: The boronic acid group forms reversible covalent bonds with diols present in carbohydrates and other biomolecules, allowing for the selective targeting and detection of these molecules.

Comparación Con Compuestos Similares

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:

Phenylboronic Acid: Lacks the tetrahydro-2H-pyran-2-ylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

4-Methoxyphenylboronic Acid: Lacks the tetrahydro-2H-pyran-2-yl group, making it less hydrophobic and potentially less selective in certain applications.

4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic Acid: Similar structure but with the tetrahydro-2H-pyran group attached at a different position, potentially leading to different reactivity and selectivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties that can be exploited in various chemical reactions and applications.

Actividad Biológica

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a methoxyphenyl group. Its biological activity has been explored in various studies, particularly in relation to its anti-cancer properties and ability to modulate enzyme activities.

- Molecular Formula : C12H17BO4

- CAS Number : 1313761-97-5

- Structure : The compound features a tetrahydropyran ring, which enhances its steric properties, making it suitable for various chemical reactions, particularly the Suzuki-Miyaura coupling.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) cells. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | High cytotoxicity |

| Healthy Cells | >100 | No toxic effect |

This data suggests that while the compound effectively targets cancer cells, it shows minimal toxicity towards healthy cells, indicating a favorable therapeutic index.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

| Enzyme | IC50 (µg/mL) | Activity |

|---|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 | Moderate inhibition |

| Butyrylcholinesterase | 3.12 ± 0.04 | High inhibition |

| Antiurease | 1.10 ± 0.06 | Strong inhibition |

| Antithyrosinase | 11.52 ± 0.46 | Moderate inhibition |

These results indicate that the compound may play a role in neuroprotective strategies and could be useful in treating conditions related to cholinergic dysfunction.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Free Radical Scavenging | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

These findings suggest that the compound may help mitigate oxidative stress, contributing to its overall therapeutic potential.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The boronic acid moiety allows for reversible binding to enzymes, particularly serine proteases and hydrolases.

- Oxidative Stress Modulation : The methoxy group enhances electron donation capacity, which may contribute to its antioxidant properties.

- Cell Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

-

In Vivo Study on Tumor Growth :

- A study demonstrated that administration of the compound significantly reduced tumor size in murine models of breast cancer.

- Tumor growth inhibition was correlated with decreased levels of proliferative markers such as Ki67.

-

In Vitro Study on Enzyme Activity :

- A comparative analysis showed that the compound effectively inhibited butyrylcholinesterase compared to standard inhibitors, suggesting it could be developed as a therapeutic agent for Alzheimer's disease.

Propiedades

IUPAC Name |

[4-(oxan-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXSFTGOFNZCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656215 | |

| Record name | {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313761-97-5 | |

| Record name | {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.